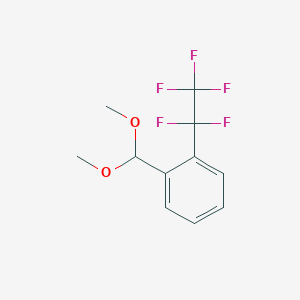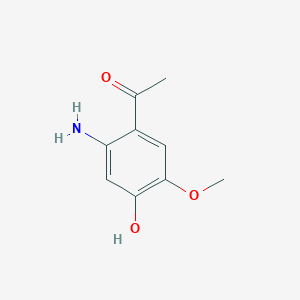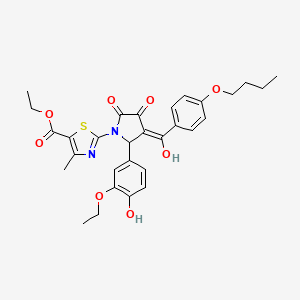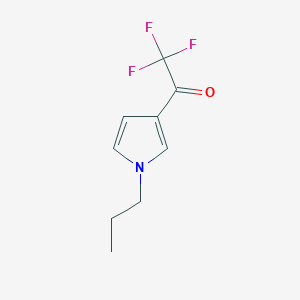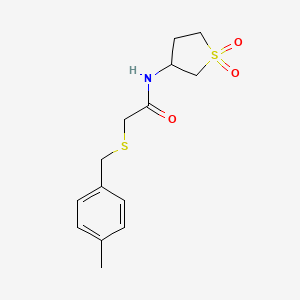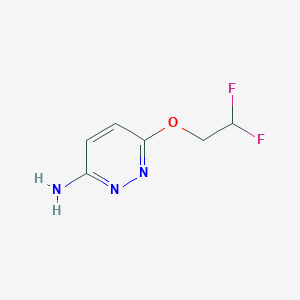
6-(2,2-Difluoroethoxy)pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,2-Difluoroethoxy)pyridazin-3-amine is a chemical compound with the molecular formula C6H7F2N3O. It belongs to the class of pyridazine derivatives, which are known for their diverse pharmacological activities. This compound features a pyridazine ring substituted with a 2,2-difluoroethoxy group and an amine group, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Difluoroethoxy)pyridazin-3-amine can be achieved through various synthetic routes. One common method involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and occurs under neutral conditions, offering good functional group compatibility and broad substrate scope . Another method involves the cyclization of β,γ-unsaturated hydrazones, which can be efficiently converted to pyridazines in the presence of NaOH .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
6-(2,2-Difluoroethoxy)pyridazin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include pyridazinone derivatives, dihydropyridazine derivatives, and various substituted pyridazines.
Scientific Research Applications
6-(2,2-Difluoroethoxy)pyridazin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyridazine derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 6-(2,2-Difluoroethoxy)pyridazin-3-amine involves its interaction with specific molecular targets. For instance, pyridazine derivatives are known to inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP and cyclic GMP. This inhibition can result in various physiological effects, such as vasodilation and anti-inflammatory responses . The compound may also interact with ion channels and receptors, modulating their activity and contributing to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone: A derivative of pyridazine with a keto group at the 3-position.
Pyridazine: The parent compound with two adjacent nitrogen atoms in a six-membered ring.
Dihydropyridazine: A reduced form of pyridazine with additional hydrogen atoms.
Uniqueness
6-(2,2-Difluoroethoxy)pyridazin-3-amine is unique due to the presence of the 2,2-difluoroethoxy group, which imparts distinct electronic and steric properties. This substitution can enhance the compound’s reactivity and binding affinity to biological targets, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C6H7F2N3O |
|---|---|
Molecular Weight |
175.14 g/mol |
IUPAC Name |
6-(2,2-difluoroethoxy)pyridazin-3-amine |
InChI |
InChI=1S/C6H7F2N3O/c7-4(8)3-12-6-2-1-5(9)10-11-6/h1-2,4H,3H2,(H2,9,10) |
InChI Key |
UOQGWWQTRRRWLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1N)OCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


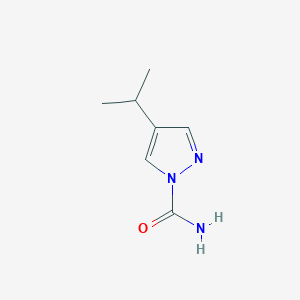
![2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole](/img/structure/B12861322.png)
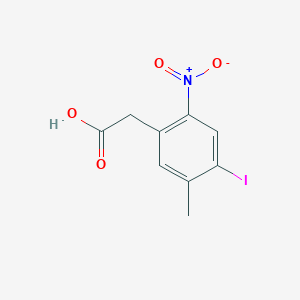
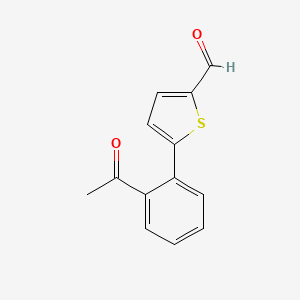
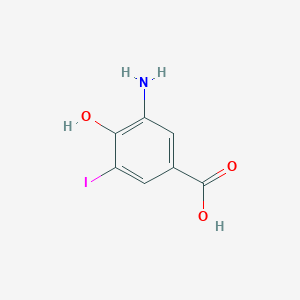

![Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)-](/img/structure/B12861360.png)

